molecular formula C13H15NO2S2 B14520133 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate CAS No. 62952-04-9

2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate

Cat. No.: B14520133
CAS No.: 62952-04-9
M. Wt: 281.4 g/mol
InChI Key: HSKKEICZEZGVRB-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate is a chemical compound that features a benzothiazole ring, a sulfur atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate esterifying agent. One common method is the condensation of 2-mercaptobenzothiazole with 2-bromoethyl 2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester group can undergo hydrolysis to release the active benzothiazole moiety, which can then exert its effects on target cells .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate.

    Benzothiazole: A simpler structure lacking the ester and sulfanyl groups.

    2-(1,3-Benzothiazol-2-ylthio)acetic acid: Similar structure with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its combination of a benzothiazole ring, a sulfur atom, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62952-04-9

Molecular Formula

C13H15NO2S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)ethyl 2-methylpropanoate

InChI

InChI=1S/C13H15NO2S2/c1-9(2)12(15)16-7-8-17-13-14-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3

InChI Key

HSKKEICZEZGVRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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